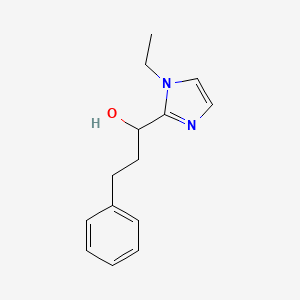
1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol
Descripción general
Descripción
The compound “1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol” is an organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The imidazole ring is a common structure in many important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine.
Molecular Structure Analysis
The molecular structure of this compound would include an imidazole ring attached to a three-carbon chain (propan-1-ol), with a phenyl group and an ethyl group also attached to the imidazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar imidazole ring and the hydroxyl group in the propan-1-ol chain would likely make it somewhat soluble in water .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Antibacterial Activity
2-Chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride was synthesized and identified as a nonmutagenic antibacterial agent with specificity against anaerobic bacteria. Its synthesis and biological activity are described in detail (Dickens et al., 1991).
Structural and Spectroscopic Analysis
A comprehensive study using DFT (Density Functional Theory) and experimental methods outlined the structure, spectroscopic properties, and molecular interactions of 3-(1H-imidazole-1-yl)-1-phenylpropan-1-ol. This included predictions of NMR chemical shifts, UV-visible spectra, and molecular docking analysis for potential antifungal applications (Almutairi et al., 2019).
Biological Activity and Applications
Antimicrobial Activity
1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives showcased notable antibacterial and antifungal activities. Their synthesis and the evaluation of their in vitro antimicrobial properties are documented, highlighting their potential as therapeutic agents (Rajkumar et al., 2014).
Anti-Leishmanial and Antifungal Activities
Synthesis of a series of new 1-[4-(1H-imidazol-1-yl)phenyl]-3-phenylprop-2-en-1-ones was carried out, and their preliminary anti-leishmanial and anti-fungal activities were evaluated. Some compounds showed significant activities, indicating their potential as antimicrobial agents (Hussain et al., 2016).
Mecanismo De Acción
Target of Action
The primary targets of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol are currently unknown. This compound is structurally similar to other imidazole derivatives, which are known to interact with various biological targets, including enzymes and receptors . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Generally, imidazole derivatives can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification . The exact mode of action for 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol would depend on its specific targets.
Pharmacokinetics
Its solubility in water and organic solvents, as well as its molecular weight, could influence its bioavailability .
Result of Action
Given its structural similarity to other imidazole derivatives, it might exhibit similar biological activities, such as anti-inflammatory, antimicrobial, or anticancer effects . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol . For instance, extreme pH or temperature conditions might affect the compound’s stability or its interaction with its targets. Additionally, the presence of other molecules could either facilitate or hinder its action through synergistic or antagonistic effects.
Propiedades
IUPAC Name |
1-(1-ethylimidazol-2-yl)-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-16-11-10-15-14(16)13(17)9-8-12-6-4-3-5-7-12/h3-7,10-11,13,17H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONKBAVUYUMSHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C(CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N-methylacetamide](/img/structure/B1426839.png)
![methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1426840.png)
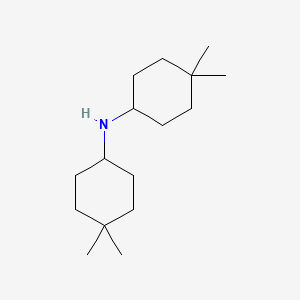
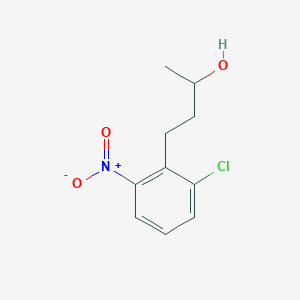

![2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1426849.png)

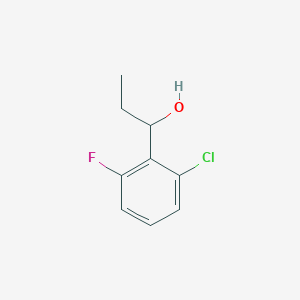
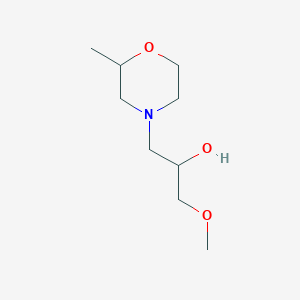

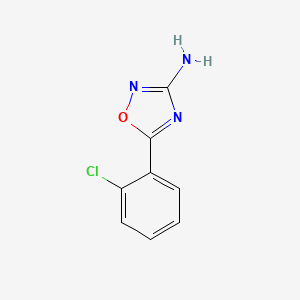

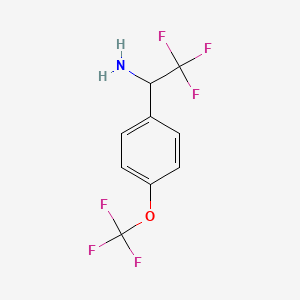
![8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1426861.png)